molecular formula C5H8ClNO3 B3150577 Chloroacetyl-l-alanine CAS No. 691-80-5

Chloroacetyl-l-alanine

Cat. No.: B3150577
CAS No.: 691-80-5
M. Wt: 165.57 g/mol
InChI Key: HTAQFYLADZNZHZ-VKHMYHEASA-N
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Description

Chloroacetyl-l-alanine is an alanine derivative . It has the molecular formula C5H8ClNO3 . Its average mass is 165.575 Da and its monoisotopic mass is 165.019272 Da .


Synthesis Analysis

The synthesis of L-alanine, a related compound, has been studied extensively. For instance, L-alanine can be produced from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C5H8ClNO3 . The structure of a related compound, L-alanine, has been studied in detail. For example, a 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .

Scientific Research Applications

  • Enzyme Activity and Hydrolysis

    • Chloroacetyl-l-alanine has been found to play a significant role in enzymatic activities. For instance, it is asymmetrically hydrolyzed by kidney preparations, which led to the development of procedures for the resolution of racemic amino acids. This process involves acylases from hog kidney and has contributed significantly to the preparation of enantiomorphs with high optical purity (Birnbaum, Levintow, Kingsley, & Greenstein, 1952).
  • Applications in Fermentation and Production Processes

    • This compound is instrumental in microbial fermentation processes, particularly in the production of L-alanine, an amino acid with extensive applications in the food, pharmaceutical, and veterinary industries. The efficiency of L-alanine production has been improved through genetic modifications and cultivation techniques in bacteria like Escherichia coli (Zhou, Deng, Cui, Liu, & Zhou, 2015).
  • Inhibitory Effects on Bacterial Growth

    • Studies have shown that this compound can inhibit bacterial growth by targeting specific enzymes like alanine racemase. This makes it an important substance for research in antibacterial drug development, as it helps understand the mechanisms of enzyme inhibition (Azam & Jayaram, 2015).
  • Vibrational Spectroscopy in Biomolecule Studies

    • Research has utilized this compound in vibrational spectroscopy to study the structure, hydration, and binding of proteins and DNA. This approach combines theoretical and experimental methods to understand the electronic properties and interactions of biomolecules (Jalkanen et al., 2006).
  • Role in Lipid Biosynthesis

    • Beta-chloroalanine, a related compound, has been studied for its effects on lipid biosynthesis. It specifically inhibits serine palmitoyltransferase in vitro and impacts the biosynthesis of sphinganine and sphingenine in cells (Medlock & Merrill, 1987).
  • Studying Protein and Enzyme Inhibition

    • Detailed kinetic studies on this compound have provided insights into the inhibition mechanisms of enzymes like Alanine Racemase, which plays a crucial role in various biological processes (Henderson & Johnston, 1976).
  • Potential in Antibacterial Applications

    • This compound's derivatives have been studied for their antibacterial properties, especially their inhibitory effects on
    growth in bacteria like E. coli and B. subtilis. These studies have implications for developing novel antibacterial agents and understanding bacterial resistance mechanisms .
  • Enzyme Synthesis and Resistance Studies

    • Research on Bacillus sphaericus L-118 has revealed that its resistance to chloro-L-alanine is associated with the synthesis of specific enzymes. These enzymes catalyze the formation of l-cysteine from 3-chloro-l-alanine, offering insights into bacterial resistance and enzyme synthesis mechanisms (Dhillon, Nagasawa, & Yamada, 1984).
  • Role in Nucleotide Analogs Synthesis

    • Chloroacetyl derivatives of amino acids, including this compound, have been used in the synthesis of N-[(purin-6-ylthio)acetyl] amino acids. This synthesis is crucial for understanding nucleotide interactions and has potential applications in pharmaceutical research (Kaverzneva, Zvorykina, & Kiseleva, 1966).
  • Impact on Metabolic Pathways in Bacteria

    • Studies have investigated the impact of beta-chloro-L-alanine on bacterial metabolic pathways, such as the alanine-valine transaminase in Escherichia coli. Understanding these impacts can contribute to metabolic engineering and biotechnological applications (Whalen, Wang, & Berg, 1985).
  • Glucose-Alanine Cycle Research

    • This compound has been referenced in studies exploring the glucose-alanine cycle, particularly regarding alanine's role in metabolic processes and energy production in the body (Felig, 1973).
  • Fermentative Production and Metabolic Engineering

    • The compound has been involved in studies focused on the fermentative production of β-alanine in genetically engineered E. coli. These studies offer new perspectives on the industrial production of β-alanine and other amino acids (Zou et al., 2020).

Mechanism of Action

Target of Action

Chloroacetyl-l-alanine, like other acetylated amino acids, primarily targets enzymes and proteins in the body. The presence of the acetyl group allows it to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily enzymes and proteins. The acetyl group in the compound can form hydrogen bonds with these targets, potentially altering their function

Biochemical Pathways

This compound likely affects several biochemical pathways due to its ability to interact with a variety of enzymes and proteins. One potential pathway is the metabolism of alanine, an amino acid. Alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . This compound, due to its structural similarity to alanine, may interact with enzymes involved in these pathways, potentially affecting their function.

Pharmacokinetics

This would involve absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and eventual excretion

Result of Action

These could include alterations in enzyme activity, changes in cellular metabolism, and potential effects on immune function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence its action. For example, in a brine solution, this compound can efficiently acetylate amines, leading to the formation of amide derivatives .

Properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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